

Stiripentol in Dravet Syndrome: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: (+)-Stiripentol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on **(+)-Stiripentol** for the treatment of Dravet syndrome. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development efforts in the field of rare pediatric epilepsies.

Efficacy of Stiripentol: A Quantitative Comparison

Stiripentol has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome when used as an adjunctive therapy. The pivotal STICLO (Stiripentol in Dravet syndrome) trials, STICLO-France and STICLO-Italy, established its superiority over placebo.[1][2] More recent network meta-analyses have compared stiripentol with other approved treatments, namely fenfluramine and cannabidiol.

A network meta-analysis of randomized controlled trial data found that stiripentol and fenfluramine showed similar efficacy in achieving a $\geq 50\%$ and $\geq 75\%$ reduction in monthly convulsive seizure frequency, and both were superior to cannabidiol.[3] Notably, stiripentol was found to be statistically superior to both fenfluramine and cannabidiol in achieving complete seizure freedom (100% reduction).[3]

Another systematic review and meta-analysis of 29 studies, including 1445 patients with epilepsy, found that in the subgroup of patients with Dravet syndrome, 47.8% achieved a $\geq 50\%$ seizure reduction.[4] The seizure freedom rate in the Dravet syndrome group was 7.9%.[4]

Table 1: Efficacy of Stiripentol in the STICLO Trials (Pooled Data)[2][5]

Outcome	Stiripentol Group (n=33)	Placebo Group (n=31)	P-value
≥50% reduction in generalized tonic- clonic seizures	72%	7%	< 0.001
≥75% reduction in generalized tonic- clonic seizures	56%	3%	< 0.001
Seizure-free from generalized tonic- clonic seizures	38%	0%	< 0.001

Table 2: Comparative Efficacy of Add-on Therapies for Dravet Syndrome (Network Meta-Analysis)[3][6]

Outcome	Stiripentol	Fenfluramine	Cannabidiol
≥50% Seizure Reduction			
vs. Placebo (Risk Difference, 95% CI)	65% (48% to 81%)	64% (-20% to 22% vs STP)	Statistically inferior to STP & FFA
≥75% Seizure Reduction			
vs. Placebo (Risk Difference, 95% CI)	53% (33% to 73%)	47% (-15% to 27% vs STP)	Statistically inferior to STP & FFA
100% Seizure Reduction (Seizure Freedom)			
vs. Placebo (Risk Difference, 95% CI)	26% (8% to 44%)	Statistically inferior to STP	Statistically inferior to STP

Safety and Tolerability Profile

Stiripentol is generally considered to have an acceptable safety profile, though adverse events are common. The most frequently reported adverse events in a meta-analysis were drowsiness, behavioral changes, weight loss, and decreased appetite.[4]

In the STICLO trials, adverse events were more frequent in the stiripentol group, with somnolence, anorexia, and weight decrease being significantly more common than in the placebo group.[5] However, a network meta-analysis found no significant differences in the rates of serious adverse events between stiripentol, fenfluramine, and cannabidiol.[3] The risk of discontinuation due to adverse events was noted to be potentially lower for stiripentol.[3]

Table 3: Common Adverse Events Associated with Stiripentol (Meta-analysis Data)[4]

Adverse Event	Pooled Percentage (95% CI)
Drowsiness	28.2% (18.6-37.7%)
Behavioral Changes	24.5% (9.2-39.7%)
Weight Loss	22.6% (14.2-31.1%)
Decreased Appetite	22.0% (14.7-29.3%)

Table 4: Discontinuation and Serious Adverse Events (Network Meta-Analysis)[3]

Outcome	Stiripentol	Fenfluramine	Cannabidiol
Discontinuation due to Adverse Events	Lower risk	Higher risk vs STP	Higher risk vs STP
Serious Adverse Events	No significant difference	No significant difference	No significant difference

Experimental Protocols: The STICLO Trials

The pivotal evidence for stiripentol's efficacy in Dravet syndrome comes from two multicenter, randomized, double-blind, placebo-controlled studies: STICLO-France and STICLO-Italy.[1]

These trials had nearly identical protocols.

Objective: To evaluate the efficacy and safety of stiripentol as an add-on therapy to valproate and clobazam in children with Dravet syndrome.

Study Design:

- **Baseline Period:** A one-month observational period where patients continued their existing treatment of valproate and clobazam.
- **Double-Blind Treatment Period:** A two-month period where eligible patients were randomized to receive either stiripentol (50 mg/kg/day) or a placebo, in addition to their ongoing valproate and clobazam treatment.
- **Open-Label Extension:** A subsequent one-month period where all patients received stiripentol.

Inclusion Criteria:

- Age 3 to 18 years.
- A confirmed diagnosis of Dravet syndrome.
- At least four generalized clonic or tonic-clonic seizures per month during the baseline period despite treatment with valproate and clobazam.
- Normal laboratory test results (complete blood count, platelets, serum creatinine, and liver function tests).

Exclusion Criteria:

- Use of other antiepileptic drugs besides valproate, clobazam, and rescue medication (intrarectal diazepam).
- Concurrent treatment with theophylline for asthma.
- Inability of parents or caregivers to accurately record seizure frequency.

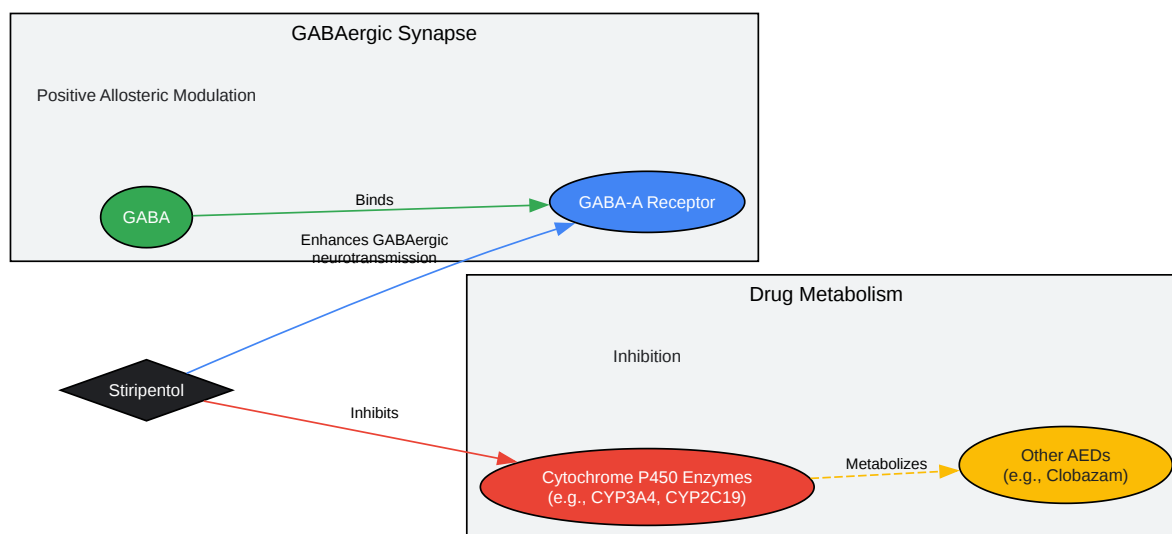
- Participation in another clinical study.

Primary Efficacy Endpoint: The primary outcome was the responder rate, defined as the percentage of patients with a $\geq 50\%$ decrease in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind period compared to the baseline period.

Visualizing the Science

Mechanism of Action of Stiripentol

Stiripentol's anticonvulsant effect is believed to be multifactorial. It primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission.^{[7][8]} Additionally, it inhibits the cytochrome P450 enzymes, which slows the metabolism of other co-administered antiepileptic drugs like clobazam, thereby increasing their plasma concentrations and efficacy.^{[9][10]}

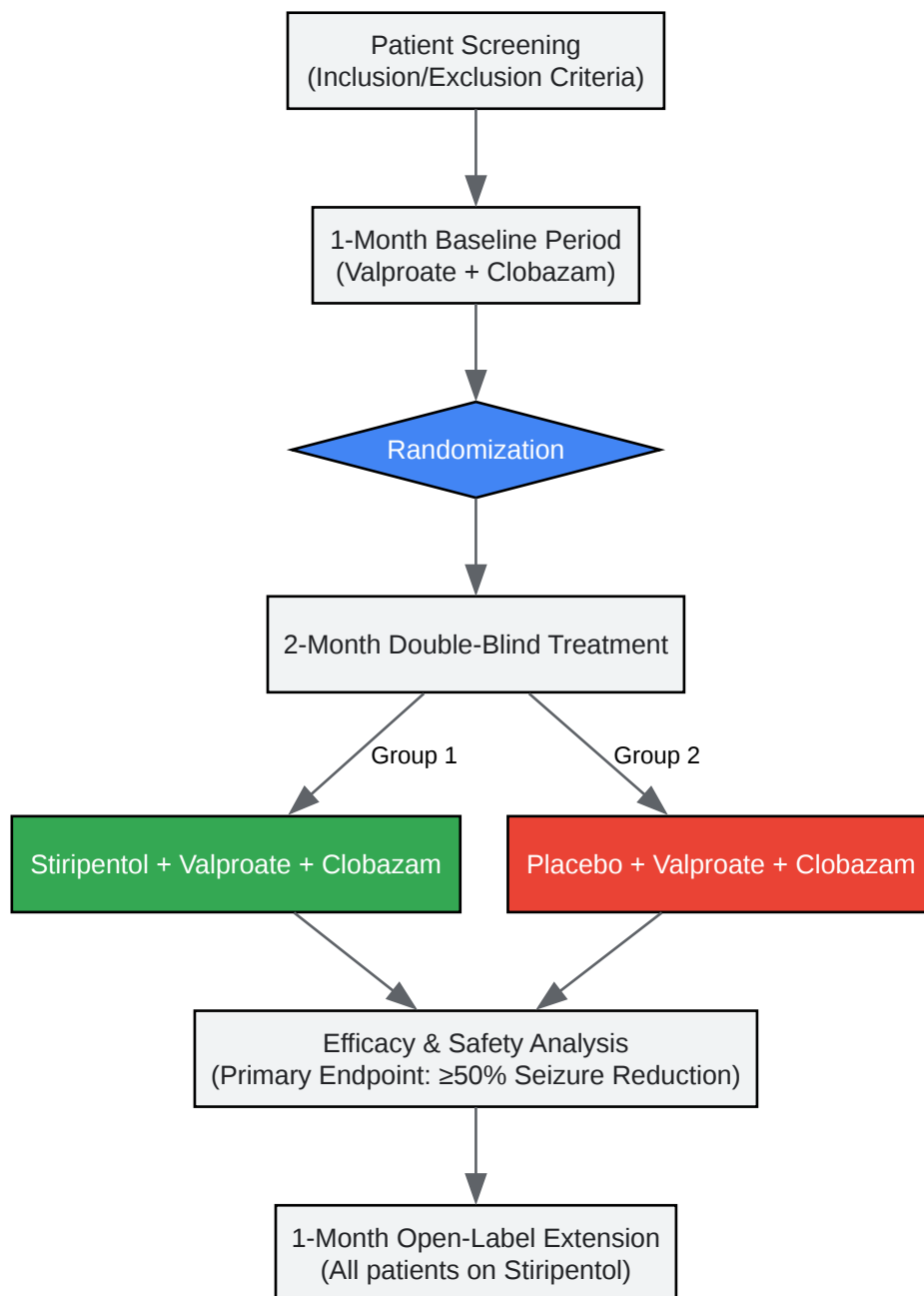


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Caption: Mechanism of action of Stiripentol.

STICLO Clinical Trial Workflow

The STICLO trials followed a structured protocol to assess the efficacy and safety of stiripentol in a controlled manner.



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Caption: Workflow of the STICLO clinical trials.

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